molecular formula C14H18O4 B583416 2-O-tert-Butoxycarbonyl-benzoic Acid Ethyl Ester CAS No. 125305-20-6

2-O-tert-Butoxycarbonyl-benzoic Acid Ethyl Ester

Cat. No.: B583416
CAS No.: 125305-20-6
M. Wt: 250.294
InChI Key: GVCRFPHVGIWUIR-UHFFFAOYSA-N
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Description

2-O-tert-Butoxycarbonyl-benzoic Acid Ethyl Ester is an organic compound with the molecular formula C14H18O4. It is an ester derived from benzoic acid and 2,2-dimethylpropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-tert-Butoxycarbonyl-benzoic Acid Ethyl Ester typically involves the esterification of 2-[(2,2-dimethylpropanoyl)oxy]benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-O-tert-Butoxycarbonyl-benzoic Acid Ethyl Ester can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 2-[(2,2-dimethylpropanoyl)oxy]benzoic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, heat.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and catalysts.

Major Products Formed

    Hydrolysis: 2-[(2,2-dimethylpropanoyl)oxy]benzoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

2-O-tert-Butoxycarbonyl-benzoic Acid Ethyl Ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-O-tert-Butoxycarbonyl-benzoic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-O-tert-Butoxycarbonyl-benzoic Acid Ethyl Ester can be compared with other esters derived from benzoic acid:

    Ethyl benzoate: Similar structure but lacks the 2,2-dimethylpropanoyl group, leading to different chemical and biological properties.

    Methyl 2-[(2,2-dimethylpropanoyl)oxy]benzoate: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications.

    Propyl 2-[(2,2-dimethylpropanoyl)oxy]benzoate: Similar structure but with a propyl group, leading to variations in its physical and chemical properties.

Properties

IUPAC Name

ethyl 2-(2,2-dimethylpropanoyloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-5-17-12(15)10-8-6-7-9-11(10)18-13(16)14(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCRFPHVGIWUIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747240
Record name Ethyl 2-[(2,2-dimethylpropanoyl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125305-20-6
Record name Ethyl 2-[(2,2-dimethylpropanoyl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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